[4-(Propan-2-yloxy)pyridin-3-yl]methanol
Description
[4-(Propan-2-yloxy)pyridin-3-yl]methanol (CAS No. 1514562-86-7) is a pyridine derivative characterized by a propan-2-yloxy (isopropoxy) substituent at the 4-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. It is commercially available for use in small-molecule refinement and intermediate synthesis, as evidenced by its inclusion in chemical catalogs such as CymitQuimica’s building block collection .
Properties
IUPAC Name |
(4-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDMEBTJFWNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yloxy)pyridin-3-yl]methanol typically involves the reaction of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate to form the propan-2-yloxy derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yloxy)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: 4-(Propan-2-yloxy)pyridine-3-carboxylic acid.
Reduction: 4-(Propan-2-yloxy)piperidine-3-ylmethanol.
Substitution: Various alkoxy-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : [4-(Propan-2-yloxy)pyridin-3-yl]methanol serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic effects or reduce side effects. For instance, derivatives of this compound have been explored for their anti-cancer properties, targeting specific pathways involved in tumor growth .
- Targeting Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer progression, similar to other pyridine derivatives that target c-KIT and other receptor tyrosine kinases .
Chemical Biology
- Biological Probes : This compound can be utilized as a probe in biological studies to investigate metabolic pathways or receptor interactions. Its ability to modify biological activity makes it suitable for studying enzyme kinetics and receptor-ligand interactions .
- Mechanism of Action : Preliminary studies suggest that this compound may act by inhibiting mitochondrial functions, which is critical in understanding its potential applications in treating metabolic disorders or infections caused by fungi.
Agricultural Chemistry
- Pesticide Development : The compound's biological activity has led to its exploration as a potential fungicide or pesticide. Its structural attributes can be optimized to enhance efficacy against various pathogens affecting crops.
Case Study 1: Anti-Cancer Activity
A study focusing on the anti-cancer properties of pyridine derivatives highlighted the effectiveness of this compound in inhibiting cell proliferation in gastrointestinal stromal tumors (GIST). The mechanism involved the selective inhibition of mutated c-KIT receptors, demonstrating the compound's potential as a targeted therapy for resistant cancer types .
Case Study 2: Chemical Biology Applications
In a chemical biology context, this compound was used to explore its interaction with mitochondrial complexes. Research indicated that the compound could disrupt electron transport chains, providing insights into its fungicidal properties and potential applications in treating fungal infections.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yloxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Halogenated Derivatives
- Chloro and Iodo Substituents: Compounds like [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol and (2-Chloro-4-iodopyridin-3-yl)methanol exhibit increased molecular weight and enhanced reactivity due to halogen electronegativity. The chloro derivative is used as a drug impurity reference , while the iodo analog serves as a precursor in cross-coupling reactions .
- Electron-Withdrawing vs. Electron-Donating Groups: The isopropoxy group in this compound is electron-donating, enhancing stability compared to electron-withdrawing groups (e.g., Cl, I), which may increase electrophilic reactivity.
Aromatic and Alkoxy Modifications
- Phenyl Extensions: [4-(Pyridin-3-yloxy)phenyl]methanol incorporates a biphenyl ether structure, increasing lipophilicity and molecular weight (201.22 g/mol) . Such derivatives are explored in material science for tailored solubility and binding properties.
- Methoxy vs.
Biological Activity
[4-(Propan-2-yloxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. Its synthesis typically involves the reaction of 4-hydroxypyridine with isopropyl bromide, followed by reduction reactions to yield the final product. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function. Additionally, it interacts with cell surface receptors, modulating signal transduction pathways and cellular responses.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Studies have suggested that this compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Preliminary evaluations have indicated potential antimicrobial activity, which could be useful in developing new antimicrobial agents.
- Anticancer Activity : There is emerging evidence that this compound may affect cancer cell proliferation and survival, particularly in specific cancer types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Methoxy)pyridin-3-ylmethanol | Methoxy derivative | Moderate activity |
| 4-(Ethoxy)pyridin-3-ylmethanol | Ethoxy derivative | Low activity |
| 4-(Butoxy)pyridin-3-ylmethanol | Butoxy derivative | Variable activity |
This table highlights that this compound may exhibit distinct reactivity and interaction profiles compared to its analogs, enhancing its value in research applications.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes related to inflammatory pathways. For example, one study reported an IC50 value indicating effective inhibition of a target enzyme involved in prostaglandin synthesis, suggesting strong anti-inflammatory potential .
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's efficacy in reducing tumor growth in xenograft models. The compound was administered at varying doses, revealing dose-dependent effects on tumor size reduction and survival rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
